Protegrin-5
Description
Discovery and Origin within Porcine Leukocytes
Protegrins were first identified and isolated from the leukocytes (white blood cells) of domestic pigs (Sus scrofa). researchgate.nettoku-e.comwikipedia.org These peptides are stored in the granules of neutrophils, a type of leukocyte, and are released to combat invading microbes. nih.govfrontiersin.org The discovery of protegrins in these immune cells highlighted their importance in the pig's innate ability to fight off infections.
Classification within the Cathelicidin (B612621) Family of Host Defense Peptides
Protegrins are classified as members of the cathelicidin family of host defense peptides. nih.govmdpi.comfrontiersin.org Cathelicidins are characterized by a conserved N-terminal pro-sequence called the cathelin domain and a highly variable C-terminal cationic peptide domain, which is the mature antimicrobial peptide. mdpi.comwikidoc.org Protegrins represent a distinct group within this family, noted for their unique β-hairpin structure stabilized by two disulfide bonds. nih.govmdpi.com
Overview of the Protegrin Family (PG-1 to PG-5)
The protegrin family consists of five known members, designated PG-1, PG-2, PG-3, PG-4, and PG-5. researchgate.nettoku-e.comfrontiersin.org These peptides are small, typically containing 16 to 18 amino acid residues. toku-e.comwikipedia.org While they share a high degree of sequence homology, there are minor variations in their amino acid composition that can influence their specific activities. wikipedia.org For instance, PG-5 is characterized by a proline-for-arginine substitution compared to PG-1, resulting in one less positive charge. wikipedia.org Among the family, PG-1 is the most abundant and extensively studied. frontiersin.orgmdpi.com
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RGGRLCYCRPRFCVCVGR |
Origin of Product |
United States |
Mechanisms of Biological Action
Membrane Interaction and Permeabilization Mechanisms
The primary mode of action for Protegrin-5 involves the catastrophic disruption of microbial cell membranes. This process is initiated by a series of well-defined molecular interactions, leading to the formation of pores and the ultimate demise of the pathogen. The following subsections break down this complex mechanism.
Electrostatic Adsorption to Anionic Microbial Membranes
The initial and critical step in the antimicrobial action of this compound is its electrostatic attraction to the negatively charged surfaces of microbial membranes. researchgate.netnih.gov Microbial membranes are rich in anionic components, such as phosphatidylglycerol and cardiolipin, which create a net negative charge that is absent in the primarily zwitterionic membranes of mammalian cells. nih.govnih.gov this compound, being a highly cationic peptide with a significant positive charge, is electrostatically drawn to these anionic microbial surfaces. researchgate.netnih.gov This initial binding is a nonspecific interaction, driven by the electrostatic forces between the positively charged amino acid residues of the peptide and the negatively charged lipid headgroups of the bacterial membrane. researchgate.netnih.gov This strong electrostatic attraction is considered essential for its potent antimicrobial activities. nih.gov
Peptide Insertion and Translocation Dynamics
Following electrostatic adsorption, this compound monomers begin to insert themselves into the lipid bilayer. nih.govacs.org This process is facilitated by the amphipathic nature of the peptide, which possesses both hydrophobic and hydrophilic regions. researchgate.net The hydrophobic portions of the peptide interact favorably with the hydrophobic core of the membrane, driving its insertion. researchgate.net Studies on the closely related Protegrin-1 (B1576752) (PG-1) have shown that the peptide can rapidly bind to and insert into the lipid headgroup region. acs.orgacs.org Molecular dynamics simulations suggest that this insertion process occurs in stages, with initial contact driven by charged residues, followed by the insertion of the rest of the molecule into the lipid headgroups. acs.orgacs.org The translocation of the peptide across the membrane is a more complex process and is often linked to the formation of pores. acs.orgmdpi.com
Pore Formation Models (e.g., Toroidal Pore, Barrel-Stave Channels)
Once inserted into the membrane, this compound monomers are believed to self-associate to form transmembrane pores, which is a key element of their antimicrobial mechanism. researchgate.netnih.govmdpi.com Several models have been proposed to describe the architecture of these pores.
The Toroidal Pore Model suggests that the inserted peptides, along with the lipid headgroups, curve inward to form a continuous pore lining. mdpi.comroyalsocietypublishing.org In this model, the pore is lined by both the peptides and the polar head groups of the lipid molecules. mdpi.com This model is supported by evidence for other antimicrobial peptides like magainins. mdpi.comroyalsocietypublishing.org
The Barrel-Stave Model proposes that the peptides aggregate within the membrane to form a bundle, or "barrel," with their hydrophobic surfaces facing the lipid core and their hydrophilic surfaces lining the aqueous channel. mdpi.comroyalsocietypublishing.org Solid-state NMR studies on PG-1 suggest the formation of octameric or decameric β-barrels. nih.gov It is hypothesized that protegrin dimers first form and then associate into larger octameric structures that create a transmembrane pore. researchgate.netnih.govmdpi.com This octameric pore structure has been a focus of computational and experimental studies. nih.govnih.gov
Research indicates that this compound can form dimer and even octamer pore structures in membrane-mimicking environments. nih.gov The formation of these pores leads to uncontrolled transport of ions and small molecules across the membrane. researchgate.netmdpi.com
Disruption of Membrane Integrity and Transmembrane Potential
The formation of pores by this compound has catastrophic consequences for the microbial cell. These channels disrupt the selective permeability of the membrane, leading to a rapid and uncontrolled leakage of essential ions and metabolites from the cytoplasm. researchgate.netnih.govmdpi.com This leakage dissipates the transmembrane potential, which is crucial for cellular processes such as energy production and transport. acs.orgnih.gov The loss of this potential is a critical event in the killing mechanism. nih.gov Furthermore, the disruption of the membrane's integrity can lead to osmotic lysis, where the influx of water causes the cell to swell and burst. acs.org
Modulation by Membrane Lipid Composition and Components (e.g., Lipopolysaccharide)
The efficacy of this compound is significantly influenced by the specific lipid composition of the target membrane. nih.govwikipedia.org Its interaction is much stronger with membranes containing anionic lipids, which are characteristic of bacteria, compared to the zwitterionic lipids found in mammalian cells. nih.govnih.gov
A key component of the outer membrane of Gram-negative bacteria is Lipopolysaccharide (LPS) . nih.govmdpi.com Protegrins have been shown to bind to LPS, which may facilitate their insertion into and permeabilization of the outer membrane. nih.govwikipedia.orgnih.gov Studies on PG-1 have demonstrated its ability to insert into and destabilize lipid A monolayers, the lipid component of LPS. nih.gov The interaction with LPS is considered a crucial step for the peptide to cross the outer membrane and reach the inner cytoplasmic membrane of Gram-negative bacteria. nih.gov The number of cationic residues, such as arginine, is critical for this interaction, as they bind to the negatively charged phosphate (B84403) groups on lipid A. mdpi.com
Hypothesized Intracellular Targets and Pathways
While the primary mechanism of action for protegrins is the disruption of the cell membrane, there is growing evidence that some antimicrobial peptides may also have intracellular targets. nih.govasm.org Once the membrane is breached, peptides that translocate into the cytoplasm could potentially interfere with essential cellular processes. For some AMPs, this includes the inhibition of DNA, RNA, or protein synthesis. asm.org However, for protegrins specifically, the bulk of the evidence points to membrane disruption as the principal and sufficient cause of cell death. nih.gov The rapid leakage of cellular contents and collapse of the transmembrane potential caused by pore formation are generally considered the definitive lethal events. nih.govnih.gov
Spectrum of Biological Activities: Mechanistic and Preclinical Investigations
Antimicrobial Activities
Protegrins exert their antimicrobial effects primarily through membrane disruption. wikipedia.org The initial interaction is driven by electrostatic forces between the positively charged peptide and the negatively charged components of microbial cell membranes. researchgate.netnih.gov This is followed by the insertion of the peptide into the lipid bilayer, leading to pore formation and subsequent cell death. wikipedia.orgresearchgate.net
Antibacterial Activity
Protegrins, including PG-5, demonstrate potent activity against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.comrsc.orgresearchgate.net
Protegrins are effective against various Gram-positive bacteria. researchgate.net Studies have shown that protegrin-1 (B1576752) (PG-1), a closely related peptide, is rapidly bactericidal against methicillin-resistant Staphylococcus aureus (MRSA), reducing viable cell counts by over 99.9% in less than 15 minutes. asm.org The minimum inhibitory concentration (MIC) of a recombinant PG-1 against MRSA has been reported to be between 5 and 8 µg/mL. frontiersin.org Protegrins are also active against Listeria monocytogenes. pnas.orgnih.gov Research indicates that strains of L. monocytogenes are generally susceptible to protegrins. nih.gov The bactericidal activity of protegrins against these bacteria is attributed to their ability to disrupt the cell membrane. researchgate.netmdpi.com
Table 1: Minimum Inhibitory Concentrations (MICs) of Protegrin Analogs against Gram-Positive Bacteria
| Organism | Peptide | MIC (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Protegrin-1 (PG-1) | 0.12 - 2 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | IB-367 (synthetic protegrin analog) | 0.13 - 64 |
| Streptococcus mitis | IB-367 (synthetic protegrin analog) | 0.13 - 64 |
| Streptococcus sanguis | IB-367 (synthetic protegrin analog) | 0.13 - 64 |
| Streptococcus salivarius | IB-367 (synthetic protegrin analog) | 0.13 - 64 |
Data compiled from multiple sources. asm.orgasm.org
Protegrins, including PG-5, exhibit strong bactericidal activity against a spectrum of Gram-negative bacteria. wikipedia.orgmdpi.comresearchgate.net They have been shown to be effective against Escherichia coli, Pseudomonas aeruginosa, and Neisseria gonorrhoeae. researchgate.netmdpi.compnas.org The MIC of PG-1 for E. coli has been reported to be in the range of 0.12 to 2 mg/ml. asm.org Similarly, a synthetic protegrin analog, IB-367, showed MICs ranging from 0.06 to 8 µg/ml for various Gram-negative species. asm.org Low micromolar concentrations of PG-1, PG-2, PG-3, and PG-5 are highly active against Neisseria gonorrhoeae. asm.org The mechanism of action against Gram-negative bacteria involves the disruption of the outer membrane, which allows the peptide to access and permeabilize the inner cytoplasmic membrane. pnas.orgnih.gov
Table 2: Minimum Inhibitory Concentrations (MICs) of Protegrin-1 and its Analogs against Neisseria gonorrhoeae
| Strain | Peptide | MIC (µM) | MIC (µg/mL) |
| F 62 (serum-sensitive) | Protegrin-1 (PG-1) | 0.61 | 1.31 |
| FA 19 (serum-resistant) | Protegrin-1 (PG-1) | 0.98 | 2.11 |
| F 62 (serum-sensitive) | PC-64a (PG-1 variant) | 0.45 | 0.68 |
| FA 19 (serum-resistant) | PC-64a (PG-1 variant) | 1.37 | 2.07 |
Data extracted from a study on Protegrin structure and activity against Neisseria gonorrhoeae. nih.govresearchgate.net
The selectivity of protegrins for bacterial membranes over host cells, and their differential activity against Gram-positive and Gram-negative bacteria, is a key area of research. The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), a polyanionic molecule that provides a strong electrostatic attraction for the cationic protegrin peptides. pnas.orgscispace.com This interaction facilitates the disruption of the outer membrane, allowing the peptide to reach the inner membrane. pnas.orgnih.gov Studies have shown that PG-1 can destabilize lipid A monolayers, the main component of the outer membrane's outer leaflet. pnas.orgnih.gov
The number of cationic residues, particularly arginine, is crucial for potent activity against Gram-negative bacteria. scispace.comacs.org A mutant of PG-1 with fewer cationic residues maintained its activity against Gram-positive Staphylococcus aureus but was significantly less active against Gram-negative Pseudomonas aeruginosa. scispace.com This suggests that a strong electrostatic attraction is essential to overcome the barrier of the LPS layer. scispace.comacs.org In contrast, the cell walls of Gram-positive bacteria are primarily composed of peptidoglycan and teichoic acids, which also present a negatively charged surface that attracts cationic peptides. mdpi.com However, the structural differences between the cell envelopes of Gram-positive and Gram-negative bacteria likely contribute to the observed variations in protegrin activity. scispace.com
Antifungal Activity (e.g., Candida albicans)
Protegrins demonstrate significant antifungal activity, particularly against Candida albicans. wikipedia.orgnih.govnih.govasm.org Studies have shown that PG-1, PG-2, PG-3, and PG-5 are as effective as PG-1 in their candidacidal activity. nih.govnih.gov The mechanism is believed to involve membrane disruption, similar to their antibacterial action. wikipedia.org The structure of the peptide is critical for its antifungal properties. At least one intramolecular disulfide bond is necessary for optimal activity at physiological salt concentrations. nih.govnih.gov Furthermore, while a 12-residue core may be sufficient for antibacterial activity, additional residues appear necessary for potent antifungal effects. nih.govasm.org
Table 3: Antifungal Activity of Protegrins against Candida albicans
| Peptide | Candidacidal Activity |
| Protegrin-1 (PG-1) | Potent |
| Protegrin-2 (PG-2) | As effective as PG-1 |
| Protegrin-3 (PG-3) | As effective as PG-1 |
| Protegrin-4 (PG-4) | Less effective |
| Protegrin-5 (PG-5) | As effective as PG-1 |
| Enantiomeric PG-1 (all D-amino acids) | Potent |
Based on findings from structure-activity studies. nih.govnih.gov
Antiviral Activity (e.g., HIV-1, Dengue virus)
In addition to their antibacterial and antifungal properties, protegrins have shown activity against certain enveloped viruses, including Human Immunodeficiency Virus type 1 (HIV-1). wikipedia.orgasm.orgasm.org The antiviral mechanism is also thought to be related to the disruption of the viral envelope. wikipedia.org Synthetic analogs of protegrin-1 have demonstrated significant anti-HIV activity. jst.go.jp The presence of disulfide bonds is also important for this activity. jst.go.jp Protegrins have been shown to rapidly inactivate HIV in vitro at micromolar concentrations. grantome.com While research on protegrins' activity against Dengue virus is less extensive, their known mechanism against enveloped viruses suggests potential for further investigation.
Antichlamydial Activity
Protegrins have demonstrated significant activity against obligate intracellular bacteria of the Chlamydia genus. Research has shown that full-length protegrins with 18 amino acids and two intramolecular disulfide bonds, such as PG-1, PG-3, and PG-5, exhibit optimal activity against Chlamydia trachomatis serovar L2. researchgate.net The antichlamydial activity of protegrins is primarily attributed to residues 5-15 of the native peptide and requires the presence of both intramolecular disulfide bonds. researchgate.netnih.gov Truncated versions of protegrins can retain substantial antimicrobial activity, though further truncation or the removal of disulfide bonds reduces this activity. researchgate.net
In comparative studies, the chlamydia-like organism Simkania negevensis has been shown to be more susceptible to certain antimicrobial peptides than Chlamydia species. nih.gov Specifically, protegrin-1 (PG-1) was found to be active against S. negevensis at very low concentrations. nih.gov
Table 1: Antichlamydial Activity of Protegrins
| Organism | Protegrin Variant(s) | Key Findings |
|---|---|---|
| Chlamydia trachomatis serovar L2 | PG-1, PG-3, PG-5, and truncated variants | Optimal activity is associated with full-length protegrins containing two disulfide bonds. The core active region is located in residues 5-15. researchgate.netnih.gov |
Immunomodulatory Effects
Beyond their direct antimicrobial actions, protegrins exert significant immunomodulatory effects, influencing inflammatory responses, interacting with host immune cells, neutralizing bacterial endotoxins, and affecting cell migration and tissue repair.
Modulation of Inflammatory Responses
Protegrins can modulate the host's inflammatory response, a critical function for controlling infections and facilitating healing. frontiersin.org They have been shown to suppress the production of pro-inflammatory cytokines induced by bacterial components like lipopolysaccharide (LPS). frontiersin.org In a murine model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, treatment with protegrin-1 (PG-1) decreased the inflammatory response and improved histological scores. nih.govfrontiersin.org Specifically, PG-1 treatment influenced the gene expression of inflammatory mediators. nih.govfrontiersin.org
Interaction with Host Immune Cells
Protegrins interact with various host immune cells, including macrophages and mast cells, to modulate the immune response. frontiersin.org They can recruit and activate these cells, inducing phagocytosis and stimulating the secretion of anti-inflammatory cytokines. frontiersin.org Studies have shown that protegrins can activate human mast cells. nih.gov This interaction with immune cells is a key aspect of their dual role in directly combating pathogens and orchestrating the host's defense and repair mechanisms.
Neutralization of Bacterial Endotoxins
A crucial immunomodulatory function of protegrins is their ability to neutralize bacterial endotoxins, such as lipopolysaccharide (LPS). mdpi.com LPS, a major component of the outer membrane of Gram-negative bacteria, can trigger a potent inflammatory response that may lead to sepsis. pnas.org Protegrins bind directly to LPS, which is a well-documented mechanism underlying their neutralizing activity and immunomodulatory effects. mdpi.com This interaction inhibits the bioactivity of endotoxins and consequently dampens the release of inflammatory mediators from macrophages. mdpi.comnih.gov
Influence on Cell Migration and Tissue Repair Processes
Protegrins have been shown to influence cell migration and promote tissue repair. In vitro studies using porcine intestinal epithelial cells (IPEC-J2) demonstrated that treatment with protegrin-1 (PG-1) enhanced cell migration. nih.gov This effect is believed to contribute to tissue repair potential. nih.gov In a murine model of colitis, protegrin treatment influenced the gene expression of tissue repair factors like trefoil factor 3 (TFF3) and mucin (MUC-2), which are involved in epithelial restitution and protection. nih.govfrontiersin.org Furthermore, studies have shown that PG-1 can induce the migration of keratinocytes, facilitating wound closure. mdpi.com
In Vivo Efficacy in Preclinical Models
The therapeutic potential of protegrins has been evaluated in various preclinical animal models, demonstrating their efficacy in combating infections.
In a murine model of peritonitis, a single intraperitoneal injection of PG-1 immediately after bacterial challenge was assessed. asm.org For intravenous infections with Methicillin-resistant Staphylococcus aureus (MRSA), a single intravenous injection of PG-1 significantly reduced mortality compared to vehicle-treated controls. asm.org Similarly, in leukopenic mice with intravenous vancomycin-resistant Enterococcus faecium (VREF) infections, PG-1 treatment also led to a significant reduction in mortality. asm.org
A synthetic protegrin analogue, IB-367, has been evaluated in a hamster model of oral mucositis, showing local protection. pnas.orgresearchgate.net In a murine model of skin wounds infected with multidrug-resistant Pseudomonas aeruginosa or Escherichia coli, topical application of IB-367, particularly in combination with systemic antibiotics, showed excellent efficacy in reducing bacterial load. researchgate.net
Table 2: In Vivo Efficacy of Protegrins in Preclinical Models
| Animal Model | Infection/Condition | Protegrin/Analogue | Key Findings |
|---|---|---|---|
| Murine Model | Peritonitis, Intravenous MRSA, Intravenous VREF | PG-1 | Significant reduction in mortality with single dose administration. asm.org |
| Hamster Model | Oral Mucositis | IB-367 | Provided local protection. pnas.orgresearchgate.net |
| Murine Model | Infected Skin Wounds (P. aeruginosa, E. coli) | IB-367 | Topical application, especially with systemic antibiotics, effectively reduced bacterial load. researchgate.net |
Structure Activity Relationship Sar and Peptide Engineering Studies
Influence of Amino Acid Sequence and Specific Residue Substitutions on Activity
Table 1: Comparison of Natural Protegrin-1 (B1576752) and Protegrin-5 Sequences This table illustrates the natural amino acid substitution that differentiates this compound from Protegrin-1.
| Peptide | Sequence | Net Charge | Key Substitution |
|---|---|---|---|
| Protegrin-1 (PG-1) | RGGRLCYCR RRFCVCVGR | +7 | Arginine (R) |
| This compound (PG-5) | RGGRLCYCP RRFCVCVGR | +6 | Proline (P) |
Role of Peptide Length and Truncation in Activity
Peptide length is a critical parameter influencing the activity of protegrins. The native this compound is an 18-residue peptide, and studies on the protegrin family suggest that this full-length structure is optimal for certain activities. For example, full-length protegrins, including PG-5, demonstrate the highest activity against Chlamydia trachomatis. researchgate.net
Research on truncated variants of PG-1 provides detailed insights into the importance of specific regions of the peptide. The core structural motif principally responsible for activity is the cystine-stabilized antiparallel β-sheet, which is formed by residues 5 to 16. nih.govnih.gov
C-Terminal Truncation: Deletion of the last two C-terminal residues from PG-1 was found to be well-tolerated in studies against Candida albicans, but removing three residues led to a significant reduction in potency. asm.org
N-Terminal Truncation: Truncated PG-1 variants that lack the first four N-terminal residues showed decreased antifungal activity, even though their antibacterial activity remained largely intact. asm.orgpsu.edu This suggests that different structural components are required for potent activity against different classes of microbes.
Core-Only Peptides: A 12-residue variant of PG-1, containing only the core β-sheet region (residues 5-16), retained activity against Neisseria gonorrhoeae that was comparable to the full-length peptide. nih.govnih.gov
These findings collectively suggest that while the 18-residue length of this compound contributes to its broad-spectrum potency, shorter, engineered analogs based on its core structure could be designed to have more targeted activity.
Table 2: Effect of PG-1 Truncation on Antimicrobial Activity (Selected Examples) This table summarizes findings from studies on Protegrin-1, which inform the potential impact of similar modifications to this compound.
| Peptide Variant (Parent: PG-1) | Description | Target Organism | Outcome | Reference |
|---|---|---|---|---|
| PC-13 | Lacks 2 C-terminal residues | C. albicans | Activity maintained | asm.org |
| PC-45 | Lacks 3 C-terminal residues | C. albicans | 70% reduction in potency | asm.org |
| N-Terminal Deletion | Lacks 4 N-terminal residues | C. albicans | Decreased activity | asm.orgpsu.edu |
| PC-64a | 12-residue variant (core region) | N. gonorrhoeae | Activity approximated that of intact PG-1 | nih.govnih.gov |
Modulation of Charge and Hydrophobicity for Modified Activities
The balance between cationic charge and hydrophobicity is a defining characteristic of protegrins and a key determinant of their interaction with microbial membranes. This compound naturally possesses a lower net positive charge (+6) than PG-1 (+7) due to its Pro-for-Arg substitution, yet it retains high antimicrobial efficacy. asm.orgwikipedia.org This demonstrates that a delicate equilibrium, rather than sheer magnitude of charge, governs its function.
Systematic studies on PG-1 analogs have shown that modifying charge and hydrophobicity can precisely tune biological activity.
Charge Reduction: Generally, reducing the net positive charge of protegrin analogs tends to result in lower activity, particularly against Gram-negative bacteria. researchgate.net This suggests that strong electrostatic attraction is a key initial step for interacting with the lipopolysaccharide (LPS) outer membrane of these bacteria. researchgate.net
Hydrophobicity Modification: Altering hydrophobicity can also significantly impact activity. For example, in PG-1 analogs, replacing leucine (B10760876) and valine residues with the less hydrophobic alanine (B10760859) (e.g., [L5A], [V14A], [V16A]) was explored to reduce toxicity. nih.gov
Charge and Hydrophobicity Balance: The rational modulation of both properties is a cornerstone of designing analogs with improved therapeutic potential. The goal is often to decrease hydrophobicity just enough to lower toxicity to host cells (hemolytic activity) while retaining sufficient charge and amphipathicity to effectively kill microbes. bohrium.comnih.gov The success of the [V16R]-PG-1 analog, which strategically increased charge while disrupting a hydrophobic face, exemplifies this principle. bohrium.comnih.gov
Rational Design of Protegrin Analogs for Enhanced Selectivity in Research Contexts
The ultimate goal of SAR studies is the rational design of new molecules with superior properties. For protegrins, this involves creating analogs that can distinguish between bacterial and mammalian cells, thereby increasing their therapeutic index. The knowledge gained from studying natural variants like this compound and engineered analogs of PG-1 provides a roadmap for this process.
The design strategy often focuses on modulating the peptide's ability to form oligomeric structures in membranes. It is believed that protegrins form pores in bacterial membranes, a process that involves the self-association of peptide monomers into dimers and then larger oligomers. bohrium.comnih.gov This oligomerization process appears to be different and more disruptive in mammalian membranes, leading to toxicity.
A key success in rational design was the creation of the [V16R]-PG-1 analog. Researchers hypothesized that introducing a charged residue (Arg) into the hydrophobic C-terminal β-strand would disrupt the oligomerization process that leads to host cell toxicity. bohrium.comnih.gov The results confirmed this hypothesis:
The [V16R] analog was unable to form the same oligomeric structures as wild-type PG-1 in a membrane-mimicking environment. bohrium.comnih.gov
This single substitution led to a significant reduction in hemolytic activity (toxicity) while preserving potent antimicrobial activity against a range of pathogens. bohrium.comnih.gov
The resulting analog had a therapeutic index that was improved by over 30-fold, making it a promising lead compound for further research. bohrium.comnih.gov
These findings demonstrate that specific, targeted modifications based on a deep understanding of the protegrin structure can uncouple desired antimicrobial activity from undesired toxicity, paving the way for the design of highly selective research probes and therapeutic candidates based on the this compound scaffold.
Advanced Research Methodologies and Approaches
Biophysical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the three-dimensional structure and dynamics of Protegrin-5 and its analogues, both in solution and in membrane-mimicking environments.
Solution NMR, particularly in the presence of detergent micelles like dodecylphosphocholine (B1670865) (DPC), has been instrumental in characterizing the monomeric and oligomeric states of protegrins. nih.gov Early studies on Protegrin-1 (B1576752) (PG-1) in a membrane-mimicking environment revealed an antiparallel dimer structure, suggesting this as an initial step for pore formation. nih.gov Subsequent research on other protegrins, such as PG-2 and PG-3, in similar environments, identified intermolecular Nuclear Overhauser Effect (NOE) signals consistent with the formation of an additional antiparallel β-sheet between two monomers. nih.gov For this compound, solution NMR studies in DPC micelles have not only confirmed dimer formation but have also detected additional NOEs between side chains, allowing for the calculation of an octameric pore structure. nih.gov This octamer model is consistent with findings from other techniques like Atomic Force Microscopy (AFM). nih.gov The monomeric structure of PG-5 in DPC micelles has been deposited in the Protein Data Bank (PDB ID: 2NC7). nih.gov
Solid-state NMR (ssNMR) provides critical insights into the structure, orientation, and dynamics of protegrins within lipid bilayers, which more closely resemble biological membranes. acs.orgacs.org Studies on PG-1 using ssNMR on mechanically aligned lipid bilayers have shown that at high concentrations, the peptide disrupts the order of the lamellar bilayer. acs.orgacs.org Techniques like 2H, 31P, 13C, and 15N ssNMR have been employed to investigate these interactions. acs.orgacs.org For instance, 31P NMR spectra indicate significant alterations in the lipid headgroup conformation, supporting a model where protegrins break the bilayer into smaller, disc-like structures, with lipids at the edges adopting a distribution of orientations, reminiscent of toroidal pores. capes.gov.br
Furthermore, ssNMR has been used to determine the orientation of protegrin peptides within the membrane. By labeling specific residues, such as Val-16 in PG-1, with 13C and 15N, researchers have determined the tilt angle of the β-strand axis and the normal of the β-sheet plane relative to the bilayer normal. acs.orgcapes.gov.br This orientation facilitates the interaction of the peptide's hydrophobic backbone with the membrane's core and the cationic arginine side chains with the anionic phosphate (B84403) groups. acs.orgcapes.gov.br Solid-state NMR has also been crucial in comparing the interactions of protegrins with different membrane compositions, such as those mimicking Gram-positive and Gram-negative bacteria, providing insights into their selective toxicity. scispace.comnih.gov
| Technique | Sample Environment | Key Findings for Protegrins | PDB IDs |
|---|---|---|---|
| Solution NMR | DPC Micelles | - Determination of monomeric and dimeric structures.
| 1PG1 (PG-1), 2MUH (PG-2), 2MZ6 (PG-3), 2NC7 (PG-5 monomer) nih.gov |
| Solid-State NMR | Lipid Bilayers (e.g., POPC, DLPC) | - Disruption of bilayer order at high peptide concentrations. acs.orgacs.org | 1ZY6 (PG-1 dimer) tandfonline.com |
Spectroscopic Methods (e.g., FTIR, CD)
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy are valuable tools for investigating the secondary structure of this compound and its conformational changes upon interaction with membranes.
CD spectroscopy is widely used to assess the secondary structure of peptides in different environments. In aqueous solutions, many antimicrobial peptides, including protegrins, are unstructured. mdpi.com However, in the presence of membrane-mimicking environments like lipid vesicles or organic solvents, they often adopt a more defined conformation. mdpi.com For protegrins, which have a β-sheet structure, CD spectroscopy can confirm the maintenance or alteration of this fold upon membrane binding. Oriented circular dichroism (OCD) studies on PG-1 in lipid bilayers have suggested the existence of two different states: a surface-adsorbed state and an inserted state. nih.gov
FTIR spectroscopy provides detailed information about the secondary structure and hydration of both the peptide and the lipids. For instance, FTIR has been used to confirm that membrane samples in solid-state NMR studies are fully hydrated. acs.org The amide I band in the FTIR spectrum is particularly sensitive to the peptide's secondary structure, allowing researchers to monitor conformational changes upon membrane interaction.
Microscopy Techniques (e.g., AFM, Epifluorescence Microscopy)
Microscopy techniques provide direct visualization of the effects of this compound on membrane integrity.
Atomic Force Microscopy (AFM) has emerged as a powerful tool to study membrane disruption by antimicrobial peptides at the nanoscale in near-native conditions. ucl.ac.uk AFM allows for the real-time visualization of how peptides like protegrins interact with supported lipid bilayers. ucl.ac.uk Studies have shown that protegrins can induce the formation of pores and other defects in membranes. nih.gov The ability of AFM to operate on reconstituted lipid bilayers provides access to time and length scales that enable dynamic investigations of these processes with nanometer resolution. ucl.ac.uk
Epifluorescence microscopy is another valuable technique used to observe the effects of protegrins on lipid monolayers. By incorporating fluorescently labeled lipid probes into the monolayer, researchers can visualize changes in lipid packing and domain structure upon the addition of the peptide. Studies on PG-1 have shown that its insertion into lipid layers leads to a disordering of lipid packing. nih.gov
X-ray Based Techniques (e.g., Grazing Incidence X-ray Diffraction, X-ray Reflectivity)
X-ray based techniques, such as Grazing Incidence X-ray Diffraction (GIXD) and X-ray Reflectivity (XR), provide high-resolution structural information about the interaction of this compound with lipid monolayers at the air-water interface, which serve as models for the outer leaflet of cell membranes.
GIXD is used to study the in-plane ordering of lipid molecules. GIXD data for lipid monolayers in the presence of PG-1 have shown that the peptide disrupts the lateral packing of the lipids. nih.govrsc.org The degree of disruption has been found to depend on the lipid composition and the initial surface pressure of the monolayer. rsc.org For instance, the greatest disruption by PG-1 was observed with dipalmitoyl phosphatidylglycerol (DPPG) monolayers, where the Bragg peaks completely disappeared after the introduction of the peptide. rsc.org
X-ray Reflectivity (XR) provides information about the electron density profile perpendicular to the surface, allowing for the determination of the thickness and composition of different layers within the monolayer. XR studies have revealed that PG-1 inserts primarily into the headgroup region of lipid monolayers. rsc.org In the case of anionic lipids, XR data have also suggested the presence of an additional adsorbed peptide layer beneath the headgroup region. rsc.org These techniques have been instrumental in demonstrating that the extent of peptide-lipid interaction and monolayer disruption is dependent on both the lipid composition and the packing density of the lipids. rsc.org
| Technique | Model System | Key Findings for Protegrins |
|---|---|---|
| Grazing Incidence X-ray Diffraction (GIXD) | Lipid Monolayers (DPPC, DPPG, Lipid A) | - Disruption of lipid ordering upon peptide interaction. nih.govrsc.org |
| X-ray Reflectivity (XR) | Lipid Monolayers (DPPC, DPPG, Lipid A) | - PG-1 inserts primarily into the lipid headgroup region. rsc.org |
Computational and Theoretical Modeling
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations have become an indispensable tool for studying the interactions of this compound with membranes at an atomistic level of detail, complementing experimental findings and providing insights into dynamic processes that are difficult to observe directly.
MD simulations can model various stages of the antimicrobial action of protegrins, from the initial binding to the membrane surface to the formation of pores. nih.gov These simulations have been used to investigate the association of protegrin monomers with lipid bilayers, their dimerization within the membrane, and the subsequent aggregation into higher-order structures like octameric pores. nih.govnih.gov The stability of proposed pore structures, such as the octameric β-barrel, has been confirmed through MD simulations. nih.gov
Simulations are often performed using different membrane models, including zwitterionic and anionic lipid bilayers, to mimic mammalian and bacterial membranes, respectively. nih.gov This allows for the investigation of the molecular basis of protegrin selectivity. The simulations can reveal the specific interactions, such as electrostatic attractions between the cationic arginine residues of the peptide and the anionic lipid headgroups, that drive the binding process. nih.gov
Furthermore, advanced simulation techniques like umbrella sampling can be used to calculate the potential of mean force (PMF) for peptide insertion into the membrane, providing thermodynamic insights into the energy barriers and favorable states of the peptide within the bilayer. mdpi.comacs.org These computational approaches have been crucial in refining the models of protegrin-induced pore formation and in understanding the molecular mechanisms underlying its potent antimicrobial activity. nih.govnih.gov
Free Energy Calculations (e.g., Potential of Mean Force)
Free energy calculations, particularly the potential of mean force (PMF), are powerful computational tools used to understand the thermodynamics of this compound's interaction with biological membranes. nih.gov PMF calculations essentially map the free energy landscape of a specific process, such as the insertion of a peptide into a lipid bilayer. nih.gov
Table 1: Representative Free Energy Calculation Findings for Protegrin Analogs
| Process | System | Calculated Free Energy Change (kcal/mol) | Key Finding |
| Monomer Adsorption | PG-1 on POPE:POPG bilayer | -2.5 | Favorable adsorption to the membrane surface. mdpi.com |
| Dimer Adsorption | PG-1 on POPE:POPG bilayer | -4.5 | Dimer adsorption is more favorable than monomer adsorption. mdpi.com |
| Monomer Insertion | PG-1 into lipid bilayer | -20 | Highly favorable insertion into the membrane core. mdpi.com |
| Insertion Barrier | PG-1 into lipid bilayer | +6 | An energy barrier exists for peptide insertion. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their biological activity. nih.govuestc.edu.cn For protegrins, QSAR studies have been employed to predict the toxicity and antimicrobial activity of various analogs, providing valuable insights for designing peptides with improved therapeutic profiles. nih.govpsu.edu
These models typically use a set of descriptors that quantify various aspects of the peptide's structure, such as its size, shape, and electrostatic properties. nih.gov These descriptors are then mathematically linked to experimental data on biological activity, such as hemolytic activity or minimum inhibitory concentrations (MICs) against different bacterial strains. nih.govpsu.edu For example, a QSAR model for protegrin-like peptides was developed using properties calculated from molecular dynamics simulations, including peptide-water interaction energies and the radius of gyration. nih.gov This model demonstrated the ability to predict the toxicity of new synthetic protegrin analogs. nih.gov Such predictive models are invaluable for high-throughput screening of potential peptide drug candidates, allowing researchers to prioritize the synthesis and testing of the most promising compounds. nih.gov
Homology Modeling for Analog Characterization
By generating 3D models of this compound and its synthetic derivatives, researchers can calculate various structural properties and correlate them with experimental activity data. psu.educapes.gov.brnih.gov This approach helps to identify the key structural features that are important for antimicrobial activity and cytotoxicity. psu.edu For instance, homology models have been used to compare the structures of natural protegrins with a large number of synthetic analogs, revealing the importance of features like the presence of disulfide bonds and a high positive charge for potent antimicrobial activity. psu.edu These models can also provide insights into how specific amino acid substitutions might affect the peptide's structure and, consequently, its function. mdpi.com The solution structure of this compound has been determined by NMR spectroscopy and is available in the Protein Data Bank (PDB ID: 2NC7), providing a high-quality template for homology modeling of its analogs. rcsb.org
In Vitro Biological Assays for Mechanistic Investigations
A variety of in vitro biological assays are essential for investigating the mechanism of action of this compound and its analogs. mdpi.com These assays provide crucial data on the peptide's antimicrobial efficacy, its selectivity for microbial versus mammalian cells, and its effects on membrane integrity. mdpi.complos.org
Standard antimicrobial susceptibility tests, such as the two-fold serial dilution method, are used to determine the Minimum Inhibitory Concentration (MIC) of the peptide against a panel of clinically relevant bacteria. mdpi.com Hemolytic assays, which measure the lysis of red blood cells, are commonly used to assess the peptide's toxicity towards mammalian cells. mdpi.complos.org To further investigate the membrane-disrupting properties of this compound, researchers employ assays that measure the permeabilization of bacterial membranes. plos.orgnih.gov These can include monitoring the leakage of intracellular components or using fluorescent dyes that can only enter cells with compromised membranes. plos.orgnih.gov For example, colony count assays can be performed to determine the direct effect of the peptide on bacterial viability over time. nih.gov
Table 2: Common In Vitro Assays for this compound Characterization
| Assay Type | Purpose | Example Method |
| Antimicrobial Susceptibility | Determine the minimum concentration of peptide that inhibits bacterial growth. | Two-fold serial dilution to determine Minimum Inhibitory Concentration (MIC). mdpi.com |
| Hemolytic Activity | Assess the toxicity of the peptide towards mammalian cells. | Measurement of hemoglobin release from red blood cells. mdpi.com |
| Membrane Permeabilization | Investigate the peptide's ability to disrupt bacterial membranes. | Monitoring leakage of intracellular contents or using fluorescent dyes like propidium (B1200493) iodide. plos.org |
| Bacterial Viability | Determine the bactericidal effect of the peptide over time. | Colony count assays after incubation with the peptide. nih.gov |
Recombinant Expression and Purification Methodologies (e.g., Pichia pastoris system, E. coli fusions)
The production of sufficient quantities of this compound for research and potential therapeutic applications often relies on recombinant expression systems. Both prokaryotic and eukaryotic hosts have been utilized for this purpose, each with its own set of advantages.
The methylotrophic yeast Pichia pastoris is a widely used eukaryotic expression system for producing protegrins. spandidos-publications.combac-lac.gc.cafrontiersin.orgnih.gov This system is advantageous because it can perform post-translational modifications and is generally regarded as safe. bac-lac.gc.ca Protegrins have been successfully expressed in P. pastoris and secreted into the culture medium, simplifying purification. spandidos-publications.comfrontiersin.orgnih.gov Researchers have optimized fermentation parameters to achieve high yields of recombinant protegrin. frontiersin.orgnih.gov
Escherichia coli is a common prokaryotic host for recombinant protein production. mdpi.comresearchgate.net To overcome the potential toxicity of the antimicrobial peptide to the host cells and to facilitate purification, protegrins are often expressed as fusion proteins. mdpi.comresearchgate.netpsu.edu A common strategy involves fusing the protegrin to a larger, soluble protein partner like thioredoxin A or glutathione (B108866) S-transferase (GST). mdpi.compsu.edu This fusion can increase the solubility of the recombinant protein, protect it from proteolytic degradation, and mask its toxic effects. mdpi.comresearchgate.net After purification of the fusion protein, the protegrin is cleaved from its fusion partner using specific chemical or enzymatic methods. mdpi.compsu.edu For example, a modified thioredoxin A has been used as a fusion partner, leading to final yields of pure peptide ranging from 4.0 to 7.2 mg per liter of bacterial culture. mdpi.com
Comparative and Evolutionary Perspectives
Comparison with Other Families of Antimicrobial Peptides (e.g., Defensins, Tachyplesins, other Cathelicidins)
Protegrin-5 (PG-5) belongs to the protegrin family, which is a subgroup of the larger cathelicidin (B612621) family of antimicrobial peptides (AMPs). nih.govmdpi.com Protegrins are distinguished by their specific structure and amino acid composition. PG-5 is a small peptide of 16-18 amino acid residues, characterized by a β-hairpin structure stabilized by two intramolecular disulfide bonds. nih.govresearchgate.net This structure is crucial for its antimicrobial function. The protegrin family, including PG-5, was first isolated from porcine leukocytes (neutrophils). mdpi.comwikipedia.org A notable characteristic of PG-5 is a proline-arginine substitution at position 10 and possessing one less positive charge compared to Protegrin-1 (B1576752) (PG-1). nih.govresearchgate.net
Protegrins share structural and functional similarities with other AMP families, yet also possess distinct differences.
Cathelicidins : As a member of this family, this compound is synthesized as an inactive precursor (prepropeptide) containing a conserved N-terminal "cathelin" domain and a variable C-terminal domain that becomes the mature peptide. nih.govwikipedia.org This family is highly diverse, encompassing peptides with different structures, such as α-helical peptides (e.g., LL-37 from humans) and proline/arginine-rich peptides (e.g., Bac7 from bovine neutrophils), in addition to the β-sheet protegrins. nih.govmdpi.com Porcine neutrophils are a unique model for studying cathelicidins as they lack defensins but are exceptionally rich in cathelicidins like protegrins. nih.gov
Tachyplesins : This family of AMPs, isolated from the hemocytes of horseshoe crabs, shows significant homology with protegrins. wikipedia.orgresearchgate.net Both are cysteine-rich, adopt a rigid β-hairpin structure stabilized by two disulfide bridges, and are strongly cationic. wikipedia.org This structural convergence between a vertebrate (porcine) and an invertebrate peptide highlights a successful and evolutionarily ancient molecular design for antimicrobial defense.
The following table provides a comparative overview of this compound and other representative antimicrobial peptides.
| Feature | This compound | Defensins (e.g., Human Neutrophil Defensin) | Tachyplesins (e.g., Tachyplesin I) | Other Cathelicidins (e.g., LL-37) |
| Family | Cathelicidin mdpi.com | Defensin nih.gov | Tachyplesin researchgate.net | Cathelicidin nih.gov |
| Primary Source | Porcine (pig) leukocytes rcsb.org | Human neutrophils, epithelial cells nih.gov | Horseshoe crab hemocytes wikipedia.org | Human neutrophils, epithelial cells nih.gov |
| Typical Structure | β-hairpin with two disulfide bonds nih.govresearchgate.net | Triple-stranded β-sheet with three disulfide bonds nih.gov | β-hairpin with two disulfide bonds wikipedia.org | α-helical nih.gov |
| Cationic Nature | High (rich in Arginine) nih.gov | High (rich in Arginine/Lysine) | High (rich in Arginine/Lysine) | Moderate to High |
| Precursor Form | Cathelin-domain propeptide wikipedia.org | Preprodefensin nih.gov | Prepropeptide | Cathelin-domain propeptide nih.gov |
| Key Function | Broad-spectrum antimicrobial (bacteria, fungi, viruses) nih.gov | Broad-spectrum antimicrobial nih.gov | Broad-spectrum antimicrobial | Antimicrobial, Immunomodulatory bohrium.com |
Evolutionary Context and Analogies in Host Defense
Antimicrobial peptides are an ancient and conserved component of the innate immune system, found across all kingdoms of life. nih.govmdpi.comresearchgate.net They represent a fundamental strategy for host defense against pathogenic microorganisms. nih.govbohrium.com The evolutionary history of cathelicidins, including the protegrin family, showcases a process of diversification to counter a wide array of microbial threats.
The gene structure of cathelicidins is a key evolutionary feature, typically consisting of a conserved region encoding the cathelin pro-sequence and a highly variable region encoding the mature peptide. nih.gov This genetic architecture allows for rapid evolution and diversification of the C-terminal active peptide, which shows substantial heterogeneity even among closely related species. nih.govresearchgate.net This variability is believed to be driven by positive selection, an evolutionary pressure for new AMP variants that can effectively target novel or evolving pathogens. maynoothuniversity.ie The diversity in the active peptide region results in a wide range of structures (α-helices, β-sheets, extended loops) and specificities within the cathelicidin family, creating a versatile arsenal (B13267) for the host. nih.govnih.gov
Protegrins represent one successful structural solution within this family. The striking structural similarity between porcine protegrins and tachyplesins from horseshoe crabs is a compelling example of either divergent evolution from a common ancient ancestor or convergent evolution, where unrelated organisms independently evolve similar structures to solve a common problem—in this case, microbial invasion. wikipedia.orgresearchgate.net This β-hairpin motif, stabilized by disulfide bonds, has evidently been maintained over vast evolutionary distances as an effective scaffold for membrane disruption. wikipedia.orgnih.gov
The role of this compound and other AMPs as effector molecules of innate immunity is a critical link between the host and its microbial environment. They serve as a first line of defense, providing immediate, non-specific protection while the adaptive immune system mounts a more targeted response. nih.govoup.com The continuous evolutionary arms race between host and pathogen is reflected in the diversity of AMPs like this compound, which are constantly shaped by the need to overcome microbial resistance mechanisms. researchgate.netmaynoothuniversity.ie
Future Research Directions and Unresolved Questions
Elucidating Molecular Complexity of Membrane Interaction and Pore Formation
A primary mechanism of protegrin action involves the disruption of microbial cell membranes through pore formation. mdpi.com The currently accepted model suggests a multi-step process: electrostatic attraction of the cationic protegrin peptides to the anionic bacterial membranes, dimerization of the peptides, insertion into the hydrophobic membrane core, and subsequent aggregation to form transmembrane pores. nih.gov However, the precise molecular dynamics and the intricate details of these steps remain to be fully elucidated.
Future research will need to focus on several key questions:
The precise sequence of events: While the general steps of membrane interaction are known, the exact order and kinetics of monomer binding, dimerization, and higher-order oligomerization are still under investigation. nih.gov
The structure of the pore: Solid-state NMR studies have suggested that protegrins form octameric or decameric β-barrel structures within the membrane. nih.gov However, obtaining high-resolution structures of these pores within a lipid bilayer remains a significant challenge. nih.gov Computational modeling and advanced imaging techniques will be crucial in resolving the definitive architecture of the PG-5 pore. nih.gov
The role of lipid composition: The interaction of protegrins with membranes is highly dependent on the lipid composition. mdpi.comnih.gov Protegrins show a strong preference for anionic lipids, which are abundant in bacterial membranes, over the zwitterionic lipids found in mammalian cells. nih.govnih.gov Further studies are needed to understand how specific lipid components influence the binding, insertion, and pore-forming activity of PG-5. Research has shown that Protegrin-1 (B1576752) (PG-1), a closely related protegrin, readily inserts into anionic lipid films but significantly less so into zwitterionic monolayers. nih.gov
Table 1: Key Unresolved Questions in Protegrin-5 Membrane Interaction
| Research Question | Significance | Potential Methodologies |
| What is the precise kinetic pathway of PG-5 from initial binding to pore formation? | Understanding the rate-limiting steps could inform the design of more efficient analogs. | Time-resolved spectroscopy, single-molecule imaging, advanced molecular dynamics simulations. |
| What is the high-resolution structure of the functional PG-5 pore in a lipid bilayer? | A detailed structural model is essential for understanding ion selectivity and for rational drug design. | Cryo-electron microscopy (Cryo-EM), solid-state NMR spectroscopy, neutron diffraction. |
| How do specific bacterial membrane lipids modulate PG-5's activity? | This knowledge could help in predicting the efficacy of PG-5 against different bacterial species and in designing peptides with enhanced selectivity. | Studies with model membranes of varying lipid compositions, lipidomics of susceptible vs. resistant strains. |
Deeper Understanding of Immunomodulatory Signaling Pathways
Beyond their direct antimicrobial effects, many host defense peptides, including protegrins, exhibit immunomodulatory activities. researchgate.netacs.org These activities can range from suppressing pro-inflammatory responses to stimulating immune cell recruitment and differentiation. researchgate.netacs.org Protegrin-1 has been shown to neutralize lipopolysaccharide (LPS)-induced activation of macrophages. researchgate.netnih.gov However, the specific signaling pathways through which PG-5 modulates the host immune response are not yet fully understood.
Key areas for future investigation include:
Identification of cellular receptors: It is currently unclear whether PG-5 interacts with specific cell surface receptors to initiate its immunomodulatory effects or if these effects are a downstream consequence of its membrane activity.
Mapping of intracellular signaling cascades: The intracellular signaling pathways activated or inhibited by PG-5 in immune cells need to be delineated. This includes identifying the key kinases, phosphatases, and transcription factors involved.
Investigation of Resistance Mechanisms in Microorganisms to Protegrins
A significant advantage of antimicrobial peptides over conventional antibiotics is the slower development of microbial resistance. nih.gov However, resistance to AMPs can and does occur. Bacteria have evolved several mechanisms to counteract the effects of cationic AMPs like protegrins.
Future research should focus on:
Alterations in the cell envelope: Bacteria can modify their cell surface to reduce the net negative charge, thereby repelling cationic peptides. This can be achieved by modifying lipopolysaccharide (LPS) or teichoic acids.
Efflux pumps: Some bacteria utilize efflux pumps to actively transport AMPs out of the cell.
Proteolytic degradation: Bacteria may secrete proteases that can degrade and inactivate protegrins.
Biofilm formation: The extracellular matrix of biofilms can act as a physical barrier, preventing protegrins from reaching the bacterial cells.
A comprehensive understanding of these resistance mechanisms is crucial for the long-term therapeutic application of PG-5 and for the development of strategies to overcome or circumvent resistance.
Table 2: Known and Potential Microbial Resistance Mechanisms to Protegrins
| Resistance Mechanism | Description | Examples of Bacterial Genera |
| Surface Charge Modification | Alteration of LPS or teichoic acids to reduce the net negative charge of the bacterial cell envelope. | Salmonella, Staphylococcus aureus |
| Efflux Pumps | Active transport of protegrins out of the bacterial cell. | Neisseria gonorrhoeae |
| Proteolytic Degradation | Secretion of proteases that cleave and inactivate protegrins. | Pseudomonas aeruginosa |
| Biofilm Formation | The extracellular polymeric substance (EPS) matrix can sequester or impede the diffusion of protegrins. | Various |
Development of Advanced Research Tools and Methodologies
Advancing our understanding of this compound will require the development and application of sophisticated research tools and methodologies.
Key areas of development include:
Computational Modeling and Simulation: Molecular dynamics (MD) simulations have been instrumental in studying the interaction of protegrins with lipid bilayers. nih.govnih.gov Future computational work will likely involve more complex membrane models that better mimic the native bacterial cell envelope. Quantitative structure-activity relationship (QSAR) studies can also aid in the design of novel protegrin analogs with improved activity and reduced toxicity. nih.gov
Advanced Imaging Techniques: High-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM) and atomic force microscopy (AFM), hold the potential to visualize the interaction of PG-5 with membranes at the single-molecule level. Fluorescence lifetime imaging microscopy (FLIM) can provide insights into the changes in the membrane environment upon peptide binding.
Novel In Vitro and In Vivo Models: The development of more physiologically relevant in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide a more accurate assessment of PG-5's efficacy and toxicity. Furthermore, the use of advanced in vivo infection models will be critical for evaluating the therapeutic potential of PG-5 and its analogs.
High-Throughput Screening Assays: The development of robust high-throughput screening assays will be essential for the rapid evaluation of new protegrin analogs for both their antimicrobial and immunomodulatory activities.
Continued innovation in these areas will be pivotal in addressing the unresolved questions surrounding this compound and in paving the way for its successful clinical translation.
Q & A
Basic Research Questions
Q. What structural features of Protegrin-5 are critical for its antimicrobial activity, and how are these analyzed experimentally?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy or circular dichroism (CD) to resolve β-sheet structures and disulfide bonds. Molecular dynamics simulations (e.g., AMBER software) model interactions with lipid bilayers. Validate via mutagenesis studies (e.g., substituting Arg residues) to assess charge-driven membrane disruption .
- Data Challenges : Structural flexibility may complicate NMR interpretation. Address by combining computational modeling with experimental validation .
Q. What standard assays evaluate this compound’s antimicrobial efficacy, and how are they optimized?
- Methodology :
- Minimum Inhibitory Concentration (MIC): Use broth microdilution with standardized bacterial strains (CLSI guidelines). Include controls for pH and cation concentration, which influence peptide charge .
- Time-kill assays: Monitor bacterial viability at 0–24 hours to distinguish bactericidal vs. bacteriostatic effects.
- Membrane permeability: Fluorescent dyes (e.g., SYTOX Green) quantify membrane disruption .
- Reproducibility Tip : Report bacterial growth phase, inoculum size, and media composition to enable cross-study comparisons .
Q. How is this compound synthesized and characterized for research applications?
- Methodology :
- Solid-phase peptide synthesis (SPPS): Use Fmoc/t-Bu chemistry for backbone assembly. Cleave with TFA and purify via reverse-phase HPLC (>95% purity).
- Characterization: Validate via mass spectrometry and amino acid analysis. Assess endotoxin levels (LAL assay) for in vivo studies .
- Critical Step : Confirm disulfide bond formation (Ellman’s assay) to ensure functional folding .
Advanced Research Questions
Q. How can discrepancies in this compound’s reported MIC values across studies be systematically addressed?
- Methodology :
- Variable Control: Compare studies using identical bacterial strains (e.g., ATCC reference strains), growth media (e.g., Mueller-Hinton), and peptide batches.
- Meta-analysis: Pool data from ≥10 independent studies to identify outliers and quantify heterogeneity (I² statistic). Adjust for covariates like assay temperature or inoculum size .
- Example Contradiction : MICs for P. aeruginosa range from 2–32 µg/mL. Investigate strain-specific lipid A modifications or efflux pump expression via transcriptomics .
Q. What experimental strategies improve this compound’s stability in physiological conditions while retaining activity?
- Methodology :
- PEGylation: Conjugate polyethylene glycol to lysine residues to reduce protease degradation. Monitor activity via time-kill assays post-incubation in human serum .
- D-amino acid substitution: Replace L-amino acids in protease-prone regions. Use CD spectroscopy to confirm retained β-sheet structure .
- Data Interpretation Challenge : PEGylation may reduce membrane penetration. Balance stability and efficacy via iterative design (e.g., truncated analogs) .
Q. Which in vivo models best assess this compound’s efficacy-toxicity balance, and how are confounding variables controlled?
- Methodology :
- Murine infection models: Use neutropenic mice for consistent infection severity. Administer this compound intravenously (1–10 mg/kg) and measure bacterial load (CFU/g tissue) and serum cytokine levels (ELISA) .
- Toxicity screening: Perform hemolysis assays (human RBCs) and nephrotoxicity panels (serum creatinine/BUN levels).
- Bias Mitigation : Use blinded scoring for histopathology and randomize treatment groups to reduce observer bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
